Cimetidine sulfoxide

描述

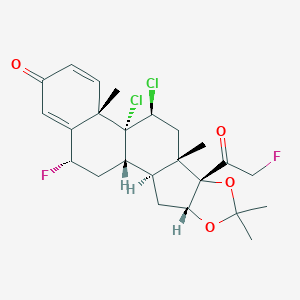

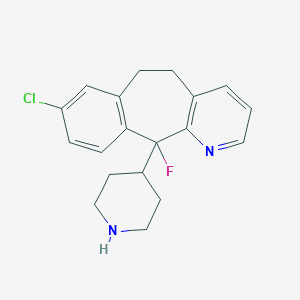

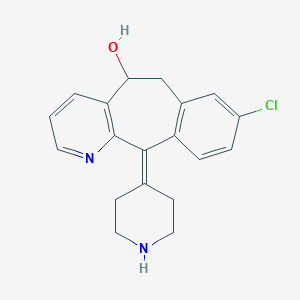

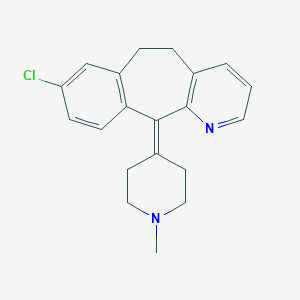

Cimetidine sulfoxide is a sulfoxide metabolite of Cimetidine . Cimetidine is a histamine H2-receptor antagonist and has the potential for peptic ulcer disease and upper gastrointestinal haemorrhage treatment .

Synthesis Analysis

Cimetidine is a weak base and a highly water-soluble compound . Following intravenous administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high (500 to 600 ml/min) and is mainly determined by renal clearance . Metabolites of cimetidine in man represent 25 to 40% of the total elimination, with one major metabolite being cimetidine sulfoxide (10-15%) .Molecular Structure Analysis

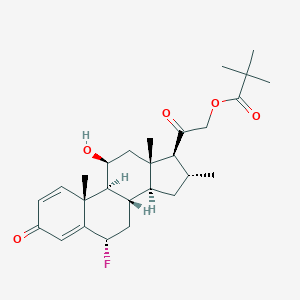

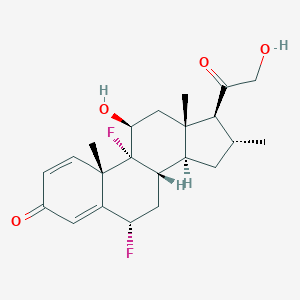

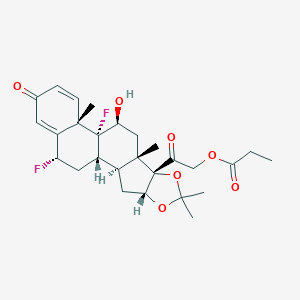

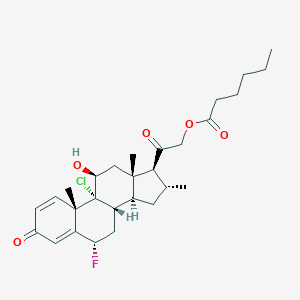

The molecular weight of Cimetidine sulfoxide is 268.34 and its formula is C10H16N6OS . It is a sulfoxide metabolite of Cimetidine .Chemical Reactions Analysis

Cimetidine sulfoxide is a metabolite of Cimetidine . The transformation of Cimetidine to Cimetidine sulfoxide is part of the drug’s metabolism process .Physical And Chemical Properties Analysis

Cimetidine, the parent compound of Cimetidine sulfoxide, is a weak base and a highly water-soluble compound . It can be measured in biological fluids by a number of high-pressure liquid chromatographic methods .科学研究应用

-

Quantitative Analysis in Toxicology

- Application : Cimetidine sulfoxide is used in the field of analytical toxicology for the quantification of cimetidine and its major metabolite, cimetidine sulfoxide, in serum .

- Method : The compounds are extracted from 0.5 mL of serum using a solid phase Bond Elut® C18 analytical column with detection at 229 nm . The minimum detection limit for cimetidine was 0.1 mg/L and for cimetidine sulfoxide was 0.05 mg/L when the concentrating step was used .

- Results : Cimetidine and cimetidine sulfoxide demonstrated linearity up to 10 mg/L and 7.5 mg/L respectively, with the between-run precision of less than a 5% coefficient of variation for both compounds .

-

Synthesis of Sulfones and Sulfoxides

- Application : Cimetidine sulfoxide is used in the synthesis of sulfones and sulfoxides through aldehyde-promoted aerobic oxidation of sulfides .

- Method : The reaction proceeds under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI). Control experiments indicated that the reaction underwent a free radical pathway with the acylperoxyl radicals generated from aldehydes in situ as the key intermediates .

- Results : The reaction has excellent selectivity and yields .

-

Asymmetric Synthesis

- Application : Chiral sulfoxides, such as cimetidine sulfoxide, have applications in asymmetric synthesis .

- Method : Various methodologies including catalytic asymmetric sulfoxidation using either chemical, enzymatic, or hybrid biocatalytic means; kinetic resolution involving oxidation to sulfones, reduction to sulfides, modification of side chains, and imidation to sulfoximines .

- Results : The results of these methods vary, but they generally provide a means to create chiral sulfoxides with high enantiomeric excess .

-

Gastroesophageal Reflux Disease (GERD)

- Application : Cimetidine is used to treat GERD, a condition where stomach acid backs up into the esophagus causing heartburn .

- Method : Cimetidine works by reducing the production of stomach acid, thereby alleviating the symptoms of GERD .

- Results : Patients report relief from heartburn and other symptoms associated with GERD .

-

Peptic Ulcer Disease

- Application : Cimetidine is used for the treatment and prevention of certain types of stomach ulcers .

- Method : By reducing the production of stomach acid, cimetidine helps heal and prevent ulcers .

- Results : Regular use of cimetidine can lead to the healing of ulcers and prevention of ulcer recurrence .

-

Pathologic GI Hypersecretory Conditions

- Application : Cimetidine is used for the long-term treatment of pathological GI hypersecretory conditions such as Zollinger-Ellison syndrome, multiple endocrine adenomas, and systemic mastocytosis .

- Method : Cimetidine inhibits the action of histamine at the histamine H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion .

- Results : This leads to a decrease in symptoms associated with these conditions .

-

Adjunct Therapy in Management of Cystic Fibrosis

- Application : Cimetidine is used as adjunctive therapy in the management of cystic fibrosis in children .

- Method : Cimetidine works by reducing the production of stomach acid, which can help manage symptoms of cystic fibrosis .

- Results : Regular use of cimetidine can lead to symptom relief in children with cystic fibrosis .

-

Prevention of NSAID-Associated Gastric Ulcers

-

Management of Acid Hypersecretion

- Application : Cimetidine is used for the management of acid hypersecretion .

- Method : Cimetidine inhibits the action of histamine at the histamine H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion .

- Results : This leads to a decrease in symptoms associated with conditions of acid hypersecretion .

属性

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cimetidine sulfoxide | |

CAS RN |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。